2-Bromo-6-chloro-1H-benzo[d]imidazole is a chemical compound with the molecular formula and a molecular weight of approximately 231.48 g/mol. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, contributing to its reactivity and potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, where it is cataloged under CAS Number 1388031-41-1. It is classified under the broader category of halogenated benzimidazoles, which are often utilized in pharmaceutical research due to their biological activity and structural versatility .
The synthesis of 2-bromo-6-chloro-1H-benzo[d]imidazole can be achieved through several methods, typically involving halogenation reactions. One common approach involves the reaction of 5,6-dichlorobenzimidazol-2-one with phosphorous oxybromide to yield 2-bromo-5,6-dichlorobenzimidazole, which can then be further processed to obtain the desired compound .
Another method includes the use of N-bromosuccinimide (NBS) in a solvent system that promotes selective bromination at the 2-position of the benzimidazole ring. The reaction conditions can be optimized for yield and purity, typically involving temperature control and reaction time adjustments.
The molecular structure of 2-bromo-6-chloro-1H-benzo[d]imidazole features a fused imidazole ring with a bromine atom at position 2 and a chlorine atom at position 6 on the benzene ring. The structural formula can be represented as follows:
This structure indicates a planar arrangement conducive to π-stacking interactions, which may enhance its biological activity .
2-Bromo-6-chloro-1H-benzo[d]imidazole can undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. For instance:
These reactions are essential for developing derivatives with tailored pharmacological profiles .
The mechanism of action for compounds like 2-bromo-6-chloro-1H-benzo[d]imidazole often involves interaction with biological targets such as enzymes or receptors. For example, benzimidazole derivatives have been shown to inhibit bacterial cell wall synthesis by targeting specific proteins involved in cell division (e.g., FtsZ protein) or interfering with metabolic pathways (e.g., pyruvate kinase) in microorganisms .
Molecular docking studies indicate that these compounds can effectively bind to active sites of target proteins, thereby disrupting their function and leading to antimicrobial effects .
The physical properties of 2-bromo-6-chloro-1H-benzo[d]imidazole include:
Chemical properties include its reactivity due to the presence of halogen atoms, which make it susceptible to nucleophilic attack and electrophilic substitution reactions .
2-Bromo-6-chloro-1H-benzo[d]imidazole has significant applications in scientific research, particularly in medicinal chemistry. Its derivatives are explored for:
The synthesis of 2-Bromo-6-chloro-1H-benzo[d]imidazole (CAS 1388031-41-1) relies critically on chemoselective strategies to achieve precise halogen placement on the benzimidazole core. The primary approach involves the condensation of 4-bromo-o-phenylenediamine with 4-chlorobenzoic acid derivatives under acidic conditions. This method exploits the differential reactivity of ortho-diamine groups, enabling regioselective cyclization while preserving halogen substituents. As reported in studies of analogous compounds, polyphosphoric acid (PPA) serves as both catalyst and dehydrating agent, facilitating ring closure at 120°C to yield the target scaffold with minimal side products [9].
Alternative routes employ N-(2-iodoaryl)benzamidine intermediates in base-mediated intramolecular cyclizations. Potassium carbonate (K₂CO₃) in water at 100°C promotes carbon-nitrogen bond formation without transition-metal catalysts, achieving moderate to high yields (60–84%). This method demonstrates exceptional functional group tolerance, as electron-withdrawing substituents (e.g., halogens) do not compromise cyclization efficiency. Notably, aryl iodides outperform bromo/chloro analogs in reactivity due to superior leaving-group ability in nucleophilic aromatic substitutions [7].
Table 1: Physicochemical Properties of 2-Bromo-6-chloro-1H-benzo[d]imidazole
Property | Value |
---|---|
Molecular Formula | C₇H₄BrClN₂ |
Molecular Weight | 231.48 g/mol |
CAS Registry Number | 1388031-41-1 |
Appearance | Off-white to yellow solid |
Purity (HPLC) | 97–98.39% |
Storage Conditions | 2–8°C under inert atmosphere (N₂) |
Catalytic systems profoundly influence halogenation efficiency and cyclocondensation kinetics. Copper(I) oxide (Cu₂O) with N,N'-dimethylethylenediamine (DMEDA) accelerates intramolecular amination of N-(2-iodoaryl)amidines, achieving near-quantitative yields (98%) in aqueous media. This contrasts sharply with uncatalyzed reactions (19% yield), underscoring copper’s role in facilitating oxidative addition/reductive elimination sequences [7].
For late-stage halogenation, electrophilic bromination at the C2 position of preformed benzimidazoles employs bromine sources (e.g., NBS) with Lewis acids. However, metal-free photochemical bromination has emerged as a viable alternative, minimizing metal contamination critical for pharmaceutical applications. Studies on similar scaffolds reveal that bromo substituents enhance bioactivity by influencing lipophilicity (Log P) and target binding, as evidenced in thiazolyl-benzimidazole inhibitors where 4-bromo derivatives exhibited lower IC₅₀ values (3.0 μM) against microbial targets compared to chloro or iodo analogs [6].
Table 2: Catalytic Systems for Benzimidazole Synthesis
Catalyst System | Reaction Type | Yield | Key Advantage |
---|---|---|---|
Cu₂O/DMEDA | Intramolecular C–N coupling | 98% | High efficiency in water |
K₂CO₃ (aq.) | Metal-free cyclization | 80% | Avoids metal residues |
PPA | Acid-catalyzed condensation | 70–85% | One-pot cyclodehydration |
Solvent polarity and reaction temperature critically govern cyclization kinetics and regioselectivity. Aqueous systems enable efficient heat transfer and reduce organic waste, with K₂CO₃-mediated cyclizations in water achieving 80% yields at 100°C over 30 hours. Elevated temperatures (>120°C) promote decomposition, while temperatures below 90°C result in incomplete conversion [7].
Aprotic solvents like dimethylformamide (DMF) facilitate nucleophilic substitutions in thiazolyl-benzimidazole syntheses, but require anhydrous conditions. For halogenated intermediates, hexane/ethyl acetate mixtures optimize crystallization purity during workup. A patent detailing 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis emphasizes hexane washes for removing ionic byproducts, highlighting the role of solvent polarity in purification [5].
Scalability faces three primary hurdles:
Process intensification strategies include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7